(3R4S)-3-(BENZENESULFONYL)-4-(BUTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R4S)-3-(BENZENESULFONYL)-4-(BUTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE is a chiral sulfonamide compound It features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R4S)-3-(BENZENESULFONYL)-4-(BUTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable diene with a sulfur source under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the tetrahydrothiophene ring using phenylsulfonyl chloride in the presence of a base such as triethylamine.
N-Butylation: The final step is the alkylation of the amine group with butyl bromide or butyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in asymmetric catalysis due to its chiral nature.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or receptors.
Biological Studies: It can be used in studies to understand the role of sulfonamides in biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of (3R4S)-3-(BENZENESULFONYL)-4-(BUTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The phenylsulfonyl group can interact with the active site of enzymes, while the tetrahydrothiophene ring provides structural stability.
Comparison with Similar Compounds
- (3S,4R)-N-benzyl-4-(phenylsulfonyl)tetrahydrothiophen-3-amine 1,1-dioxide
- (3S,4R)-N-cyclopropyl-4-(phenylsulfonyl)tetrahydrothiophen-3-amine 1,1-dioxide
- (3S,4R)-N-(3,4-dimethoxybenzyl)-4-(phenylsulfonyl)tetrahydrothiophen-3-amine 1,1-dioxide
Uniqueness: The uniqueness of (3R4S)-3-(BENZENESULFONYL)-4-(BUTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE lies in its specific substitution pattern. The butyl group provides different steric and electronic properties compared to other substituents like benzyl or cyclopropyl, potentially leading to different biological activities and chemical reactivities.
Properties
IUPAC Name |
(3S,4R)-4-(benzenesulfonyl)-N-butyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S2/c1-2-3-9-15-13-10-20(16,17)11-14(13)21(18,19)12-7-5-4-6-8-12/h4-8,13-15H,2-3,9-11H2,1H3/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFZSULSNVHSGZ-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.